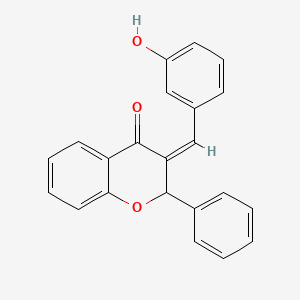
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid compound that has garnered significant interest in scientific research due to its versatile properties and potential applications. This compound is characterized by its unique structure, which includes a 2,3-dihydroflavone core with a 3-hydroxybenzylidene substituent.
作用机制
Target of Action
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid derivative that primarily targets the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that protects against the destructive effects of ultraviolet radiation . By inhibiting tyrosinase, this compound can reduce melanin production .
Result of Action
The primary result of the action of this compound is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to a decrease in pigmentation, which may have applications in the treatment of hyperpigmentation disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,3-dihydroflavone with 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
化学反应分析
Types of Reactions
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl group on the benzylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzylidene moiety.
科学研究应用
2,3-Dihydro-3-(3-hydroxybenzylidene)flavone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
相似化合物的比较
Similar Compounds
- 2-(3-(trifluoromethyl)phenyl)-3-hydroxyflavone
- 2-(4-chlorophenyl)-3-hydroxyflavone
Uniqueness
Compared to similar compounds, 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone stands out due to its specific substitution pattern and the presence of the 3-hydroxybenzylidene group. This unique structure contributes to its distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
属性
IUPAC Name |
(3Z)-3-[(3-hydroxyphenyl)methylidene]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-17-10-6-7-15(13-17)14-19-21(24)18-11-4-5-12-20(18)25-22(19)16-8-2-1-3-9-16/h1-14,22-23H/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZFINJNRGQCW-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC(=CC=C3)O)C(=O)C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C/C3=CC(=CC=C3)O)/C(=O)C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)
![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
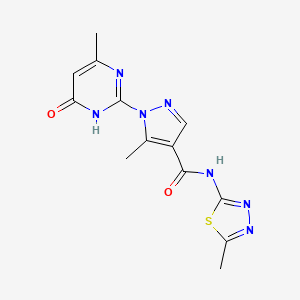
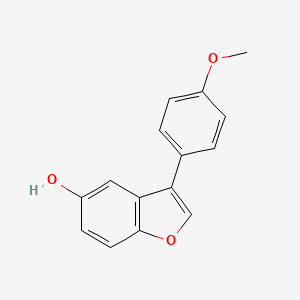
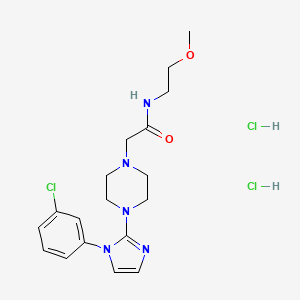
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)
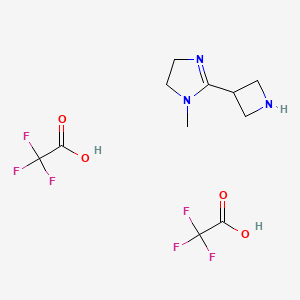

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2904703.png)
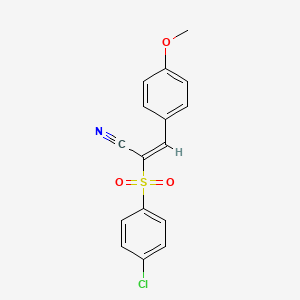
![ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2904707.png)
![3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2904708.png)
![TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE](/img/structure/B2904710.png)
